Deoxyractopamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Deoxyractopamine, also known as DOPA, is an important neurotransmitter that is involved in the regulation of numerous physiological and psychological processes. It is synthesized from the amino acid tyrosine and is the precursor to several other important neurotransmitters, including dopamine, norepinephrine, and epinephrine. DOPA is found in the central and peripheral nervous systems and is involved in the regulation of mood, appetite, sleep, and motor control.

Scientific Research Applications

Ocular Pharmacology and Aqueous Humor Dynamics

Ibopamine, a prodrug of epinine (deoxyepinephrine), has demonstrated utility in ocular pharmacology. It engages dopaminergic and adrenergic receptors and, when applied topically, causes mydriasis without cycloplegia, influencing the dynamics of aqueous humor in the eye. This characteristic is particularly significant for its potential to increase aqueous humor flow in normotensive human eyes, which could have implications for managing conditions like glaucoma. The study by McLaren et al. (2003) focused on ibopamine's effects on aqueous humor production, revealing that it can dilate the pupil significantly and, even when mydriasis is blocked, increase fluorescein clearance, indicating an increase in aqueous humor production. This finding positions ibopamine as a unique agent among drugs like pilocarpine, epinephrine, and bimatoprost that similarly enhance aqueous humor flow as measured by fluorophotometry, partly accounting for its capacity to modulate intraocular pressure in persons with suspected abnormally low aqueous humor outflow facility (McLaren et al., 2003).

Animal Nutrition and Growth Performance

The application of ractopamine, a compound related to deoxyractopamine, in animal nutrition, particularly in finishing pigs, showcases its ability to alter metabolic pathways for improved growth performance. Silva et al. (2013) explored the effects of dietary antioxidants combined with ractopamine, observing significant improvements in daily feed intake, carcass weight, and meat quality parameters. This study underscores ractopamine's role in enhancing animal growth and carcass characteristics, offering insights into its potential applications in improving efficiency and product quality in animal husbandry practices (Silva et al., 2013).

Biotechnology and Dielectrophoresis

Research into dielectrophoresis (DEP), a technology for manipulating bioparticles, has seen significant advancements, with applications ranging from clinical diagnostics to cell sorting. The review by Sarno et al. (2020) highlights the proliferation of DEP-based technologies and their application in biotechnology, especially in the manipulation of a wide range of biologically derived molecules and particles. This encompasses proteins, exosomes, bacteria, and various cell types, suggesting DEP's utility in fabricating structures at the nano- and microscale. The anticipation of increased technology commercialization and its application in biological and medical fields over the next decade positions DEP as a pivotal technique in biotechnology, offering precise manipulation capabilities that facilitate scientific inquiry and problem-solving (Sarno et al., 2020).

Mechanism of Action

Target of Action

Dehydroxy Ractopamine is a derivative of Ractopamine . Ractopamine is known to act as an agonist to beta-adrenergic receptors . .

Mode of Action

Ractopamine acts as a full agonist to murine TAAR1, a receptor protein, and beta-adrenergic receptors .

Biochemical Pathways

Ractopamine, a related compound, has been shown to cause significant changes in the transcription of genes associated with the hypothalamic–pituitary–gonadal (hpg) axis pathways .

Pharmacokinetics

Adme properties such as absorption, clearance, and volume of distribution are strongly influenced by physicochemical parameters .

Result of Action

Ractopamine, a related compound, has been shown to significantly boost locomotor activity, cardiac performance, oxygen consumption, and blood flow rate in zebrafish embryos .

Action Environment

It’s worth noting that β-agonists like ractopamine have been detected in environmental water samples .

Biochemical Analysis

Biochemical Properties

Dehydroxy Ractopamine plays a significant role in biochemical reactions, primarily through its interaction with β-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation by Dehydroxy Ractopamine, stimulate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade activates protein kinase A (PKA), which subsequently phosphorylates various target proteins, altering their activity. Dehydroxy Ractopamine interacts with enzymes such as adenylate cyclase and proteins like PKA, modulating their functions to influence metabolic processes .

Cellular Effects

Dehydroxy Ractopamine affects various cell types and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass. This compound also influences cell signaling pathways, particularly those involving cAMP and PKA, which are critical for regulating gene expression and cellular metabolism. Dehydroxy Ractopamine has been shown to enhance lipolysis in adipocytes, thereby reducing fat accumulation .

Molecular Mechanism

At the molecular level, Dehydroxy Ractopamine exerts its effects by binding to β-adrenergic receptors on the cell surface. This binding activates adenylate cyclase, increasing cAMP production. The elevated cAMP levels activate PKA, which phosphorylates various proteins involved in metabolic regulation. Dehydroxy Ractopamine also influences gene expression by modulating transcription factors that respond to cAMP levels, thereby altering the expression of genes involved in muscle growth and fat metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dehydroxy Ractopamine can vary over time. The compound is relatively stable, but its activity can diminish due to degradation or metabolic processes. Long-term exposure to Dehydroxy Ractopamine in vitro has shown sustained effects on cellular function, including prolonged activation of cAMP signaling pathways and continuous promotion of muscle protein synthesis .

Dosage Effects in Animal Models

The effects of Dehydroxy Ractopamine in animal models are dose-dependent. At low doses, it effectively promotes muscle growth and improves feed efficiency without significant adverse effects. At higher doses, Dehydroxy Ractopamine can cause toxic effects, including increased heart rate and blood pressure, due to overstimulation of β-adrenergic receptors. Threshold effects have been observed, where doses above a certain level lead to diminishing returns or adverse outcomes .

Metabolic Pathways

Dehydroxy Ractopamine is involved in metabolic pathways that regulate muscle growth and fat metabolism. It interacts with enzymes such as adenylate cyclase and PKA, influencing the flux of metabolites through these pathways. The compound enhances the breakdown of fats and promotes the synthesis of muscle proteins, thereby altering the overall metabolic balance in favor of lean muscle mass .

Transport and Distribution

Within cells and tissues, Dehydroxy Ractopamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, such as muscle and adipose tissue, where it exerts its effects. The compound’s distribution is influenced by its affinity for β-adrenergic receptors, which are abundantly expressed in these tissues .

Subcellular Localization

Dehydroxy Ractopamine’s subcellular localization is primarily at the cell membrane, where it binds to β-adrenergic receptors. This localization is crucial for its activity, as it needs to interact with these receptors to initiate the signaling cascade. Post-translational modifications, such as phosphorylation, may also play a role in directing Dehydroxy Ractopamine to specific cellular compartments, enhancing its functional specificity .

properties

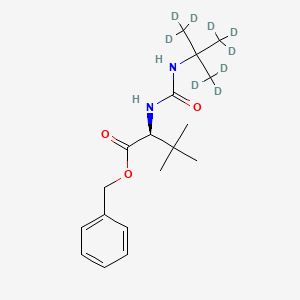

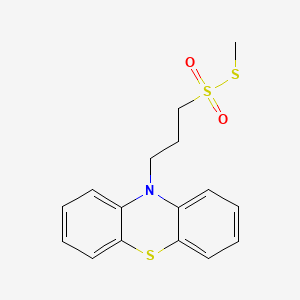

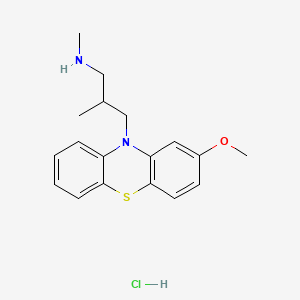

IUPAC Name |

4-[3-[2-(4-hydroxyphenyl)ethylamino]butyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-14(2-3-15-4-8-17(20)9-5-15)19-13-12-16-6-10-18(21)11-7-16/h4-11,14,19-21H,2-3,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPCJKBZUBDKLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246816-72-7 |

Source

|

| Record name | Deoxyractopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEOXYRACTOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72QD26633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

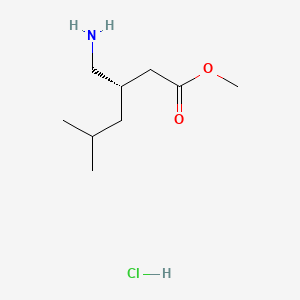

![D-[UL-13C5]Ribose](/img/structure/B588482.png)

![Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate](/img/structure/B588486.png)

![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)